Cas no 2679930-30-2 (ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate)

ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate 化学的及び物理的性質
名前と識別子
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- EN300-28278515
- ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate
- 2679930-30-2
- ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate
-
- インチ: 1S/C10H19NO4S/c1-5-14-8(12)7(11)6-16-9(13)15-10(2,3)4/h7H,5-6,11H2,1-4H3/t7-/m0/s1
- InChIKey: CFFNEDUJGLQPAW-ZETCQYMHSA-N
- ほほえんだ: S(C(=O)OC(C)(C)C)C[C@@H](C(=O)OCC)N
計算された属性
- せいみつぶんしりょう: 249.10347926g/mol
- どういたいしつりょう: 249.10347926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 8
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28278515-0.05g |
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate |
2679930-30-2 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28278515-5.0g |
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate |
2679930-30-2 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28278515-0.25g |
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate |
2679930-30-2 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28278515-1g |
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate |
2679930-30-2 | 1g |
$671.0 | 2023-09-09 | ||
Enamine | EN300-28278515-0.5g |
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate |
2679930-30-2 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28278515-1.0g |
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate |
2679930-30-2 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28278515-10g |
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate |
2679930-30-2 | 10g |
$2884.0 | 2023-09-09 | ||
Enamine | EN300-28278515-5g |
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate |
2679930-30-2 | 5g |
$1945.0 | 2023-09-09 | ||
Enamine | EN300-28278515-0.1g |
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate |
2679930-30-2 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-28278515-10.0g |
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate |
2679930-30-2 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 |
ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoateに関する追加情報
Comprehensive Overview of Ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate (CAS No. 2679930-30-2)
Ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate (CAS No. 2679930-30-2) is a specialized chiral compound widely utilized in pharmaceutical research, peptide synthesis, and asymmetric catalysis. Its unique structure, featuring a tert-butoxycarbonyl (Boc)-protected thiol group and an ethyl ester moiety, makes it a valuable intermediate for designing bioactive molecules. The compound's R-configuration at the alpha-carbon is particularly significant for enantioselective applications, aligning with the growing demand for stereochemically pure APIs (Active Pharmaceutical Ingredients). Researchers frequently search for "Boc-protected cysteine derivatives" or "chiral thiol building blocks," reflecting its relevance in drug discovery.
In recent years, the compound has gained attention due to its role in protease inhibitor development and peptide-based therapeutics, areas experiencing exponential growth amid the rise of targeted therapies. Its sulfanylpropanoate backbone is instrumental in creating disulfide bridges, a critical feature in stabilizing peptide structures. Queries like "how to synthesize Boc-SH protected amino acids" or "applications of chiral ethyl esters in medicinal chemistry" highlight its practical importance. Furthermore, the tert-butoxycarbonyl group offers orthogonal protection compatibility, a hot topic in multistep synthetic routes.
The compound's stability under mild conditions and solubility in organic solvents like DCM or THF make it a preferred choice for solid-phase peptide synthesis (SPPS). With the pharmaceutical industry increasingly adopting green chemistry principles, researchers are exploring its use in solvent-free reactions or catalytic transformations, addressing trends like "sustainable peptide synthesis." Analytical techniques such as HPLC and NMR are routinely employed to verify its purity and stereochemical integrity, ensuring compliance with stringent regulatory standards.
Beyond pharmaceuticals, ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate finds niche applications in material science, particularly in designing self-assembling monolayers (SAMs) for biosensors. Its thiol group enables gold-surface modifications, a technique pivotal in nanotechnology and diagnostic devices. Searches for "thiol-functionalized chiral compounds" or "Boc-thiol applications in nanotechnology" underscore its interdisciplinary appeal. As the demand for precision medicine and advanced materials grows, this compound’s versatility positions it as a key player in innovation-driven sectors.
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